molecular formula C6H6BNO2S B1424319 (5-Cyano-3-methylthiophen-2-yl)boronic acid CAS No. 860617-72-7

(5-Cyano-3-methylthiophen-2-yl)boronic acid

Cat. No. B1424319
M. Wt: 167 g/mol
InChI Key: JSKHWBGKKFXSFX-UHFFFAOYSA-N
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Description

(5-Cyano-3-methylthiophen-2-yl)boronic acid is a chemical compound with the molecular formula C6H6BNO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Scientific Research Applications

Solar Cell Applications

(5-Cyano-3-methylthiophen-2-yl)boronic acid and its derivatives have been utilized in the development of organic sensitizers for solar cell applications. A study by (Kim et al., 2006) demonstrated the use of functionalized unsymmetrical organic sensitizers, which showed high efficiency in converting incident photons to current when anchored onto TiO2 films.

Boronic Acid-Catalyzed Reactions

Boronic acids, including derivatives like (5-Cyano-3-methylthiophen-2-yl)boronic acid, have been explored for their catalytic properties. Hashimoto et al. (2015) reported on a boronic acid-catalyzed, highly enantioselective aza-Michael addition, highlighting the potential of boronic acids in organic reactions (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing and Detection Applications

The unique interactions of boronic acids with diols and Lewis bases are leveraged in various sensing applications. Lacina et al. (2014) reviewed the diverse applications of boronic acids in sensing, covering areas from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

Fluorescent Chemosensors

Boronic acid-based sensors have been developed for detecting bioactive substances. Huang et al. (2012) summarized the progress in boronic acid sensors for various applications, including their use in probing carbohydrates and bioactive substances (Huang et al., 2012).

Biomedical Applications

Boronic acid polymers, potentially including (5-Cyano-3-methylthiophen-2-yl)boronic acid derivatives, have found applications in biomedicine. Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in treating various diseases and their potential in other biomedical applications (Cambre & Sumerlin, 2011).

Cancer Cell Detection

Electrochemical cytosensors based on boronic acid-functionalized compounds have been developed for cancer cell detection. Dervisevic et al. (2017) designed a sensitive electrochemical cytosensor using boronic acid-functionalized polythiophene, demonstrating its potential in early-stage cancer diagnosis (Dervisevic, Şenel, Sagir, & Işık, 2017).

Relay Fluorescence Recognition

Boronic acid derivatives have been used in the development of relay fluorescence probes for ion detection. Selvaraj et al. (2019) synthesized a boronic acid derivative for sequential "on-off-on"-type relay fluorescence recognition of ions, showcasing its application in living cells (Selvaraj et al., 2019).

Enzyme Inhibition and Boron Neutron Capture Therapy

Boronic acid compounds, such as (5-Cyano-3-methylthiophen-2-yl)boronic acid, have been explored for enzyme inhibition and as agents in boron neutron capture therapy for cancer. Yang, Gao, and Wang (2003) reviewed the development of boronic acid compounds in these areas, emphasizing their potential in pharmaceutical applications (Yang, Gao, & Wang, 2003).

Future Directions

Given the growing interest in boronic acids in medicinal chemistry, especially after the discovery of the drug bortezomib , it is likely that the studies with (5-Cyano-3-methylthiophen-2-yl)boronic acid and similar compounds will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

(5-cyano-3-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKHWBGKKFXSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701660
Record name (5-Cyano-3-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyano-3-methylthiophen-2-yl)boronic acid

CAS RN

860617-72-7
Record name B-(5-Cyano-3-methyl-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860617-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Cyano-3-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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